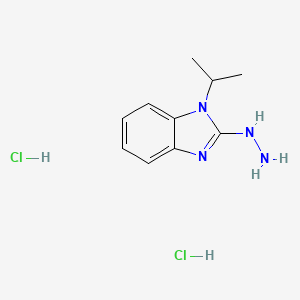![molecular formula C14H26N2O3 B1404555 Tert-butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-11-carboxylate CAS No. 1251010-92-0](/img/structure/B1404555.png)
Tert-butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-11-carboxylate
Vue d'ensemble
Description
Tert-butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-11-carboxylate is a chemical compound with the molecular formula C14H26N2O3 . It is used in pharmaceutical testing .
Molecular Structure Analysis
The Tert-butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-11-carboxylate molecule contains a total of 46 bond(s). There are 20 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 1 six-membered ring(s), 1 seven-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), 1 secondary amine(s) (aliphatic), and 1 ether(s) (aliphatic) .Physical And Chemical Properties Analysis
Tert-butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-11-carboxylate has a molecular formula of C14H26N2O3, an average mass of 270.368 Da, and a monoisotopic mass of 270.194336 Da .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Tert-butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-11-carboxylate is involved in various synthetic processes. Kuroyan, Sarkisyan, and Vartanyan (1983) developed a method for synthesizing 2,2-dialkyl-3-oxa-7,11-diazaspiro[5.6]dodecanes, highlighting the potential of these compounds in organic synthesis (Kuroyan, Sarkisyan, & Vartanyan, 1983). Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, underscoring its utility in creating novel compounds (Meyers et al., 2009).
Crystallographic and Molecular Structure Analysis
Studies like those by Graus et al. (2010) focus on the molecular structure and crystallography of related diazaspiro compounds. They discuss the relationship between molecular and crystal structures, emphasizing the role of substituents in supramolecular arrangements (Graus et al., 2010).
Reaction Pathways and Derivatives
Moskalenko and Boev (2012) reported on the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, illustrating complex reaction pathways and potential for creating diverse derivatives (Moskalenko & Boev, 2012).
NMR Spectroscopy in Structural Elucidation
Jakubowska et al. (2013) utilized NMR spectroscopy for determining the absolute configurations of related spiro compounds. This demonstrates the role of advanced spectroscopic techniques in understanding the structural aspects of these molecules (Jakubowska et al., 2013).
Potential Applications in Drug Discovery
Jenkins et al. (2009) described the synthesis of novel spiro scaffolds, including 1,9-diazaspiro[5.5]undecane and 3,7-diazaspiro[5.6]dodecane, for drug discovery. This research highlights the potential of such compounds in developing new pharmaceuticals (Jenkins et al., 2009).
Propriétés
IUPAC Name |
tert-butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-11-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-7-8-18-11-14(10-16)5-4-6-15-9-14/h15H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHPGRTVYQUDSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC2(C1)CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-11-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



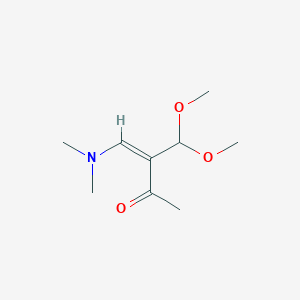
![2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene](/img/structure/B1404474.png)
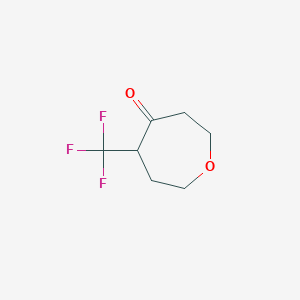
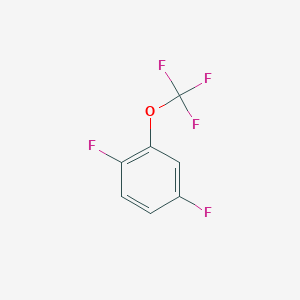
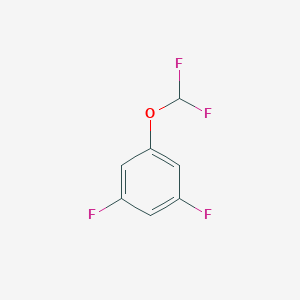
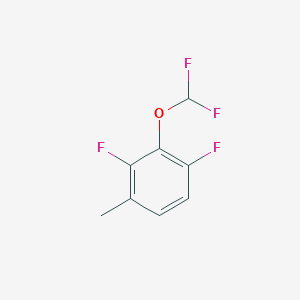
![tert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate](/img/structure/B1404485.png)
![{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride](/img/structure/B1404487.png)
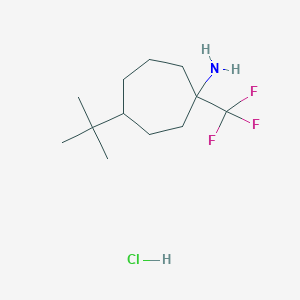


![6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane](/img/structure/B1404491.png)
